![molecular formula C33H26N2O2 B11665704 5-[4-(Benzyloxy)phenyl]-2-(1-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11665704.png)

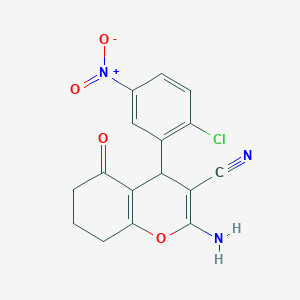

5-[4-(Benzyloxy)phenyl]-2-(1-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-[4-(Benzyloxy)phenyl]-2-(1-Naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin ist eine komplexe organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Diese Verbindung zeichnet sich durch eine einzigartige Struktur aus, die eine Benzyloxyphenylgruppe, eine Naphthylgruppe und einen Dihydropyrazolo[1,5-c][1,3]benzoxazin-Kern vereint.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-[4-(Benzyloxy)phenyl]-2-(1-Naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung der Benzyloxyphenyl- und Naphthylvorläufer, gefolgt von deren Kupplung zur Bildung der gewünschten Verbindung. Übliche Synthesewege umfassen:

Nucleophile Substitution: Dieser Schritt beinhaltet die Substitution einer Abgangsgruppe am Benzyloxyphenylvorläufer durch ein Nucleophil aus dem Naphthylvorläufer.

Cyclisierung: Der gekoppelte Zwischenprodukt unterliegt einer Cyclisierung, um den Dihydropyrazolo[1,5-c][1,3]benzoxazin-Kern zu bilden.

Reinigung: Das Endprodukt wird mit Techniken wie Säulenchromatographie oder Umkristallisation gereinigt, um eine hochreine Verbindung zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs beinhalten, um die Ausbeute zu erhöhen und die Kosten zu senken. Dazu gehören die Verwendung effizienter Katalysatoren, Hochdurchsatzreaktoren und skalierbarer Reinigungsmethoden. Die Entwicklung von umweltfreundlichen Chemieansätzen, wie z. B. lösemittelfreien Reaktionen und nachwachsenden Ausgangsmaterialien, steht ebenfalls im Fokus, um die Umweltbelastung zu minimieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-[4-(Benzyloxy)phenyl]-2-(1-Naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um funktionelle Gruppen wie Hydroxyl- oder Carbonylgruppen einzuführen.

Reduktion: Reduktionsreaktionen können verwendet werden, um die aromatischen Ringe oder den Dihydropyrazolo[1,5-c][1,3]benzoxazin-Kern zu modifizieren.

Substitution: Elektrophile oder nucleophile Substitutionsreaktionen können neue Substituenten an den aromatischen Ringen einführen.

Übliche Reagenzien und Bedingungen

Oxidation: Übliche Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (z. B. Brom, Chlor) und Nucleophile (z. B. Amine, Thiole) werden unter geeigneten Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation zu hydroxylierten oder carbonylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an den aromatischen Ringen einführen können.

Wissenschaftliche Forschungsanwendungen

5-[4-(Benzyloxy)phenyl]-2-(1-Naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, krebshemmende und entzündungshemmende Eigenschaften.

Medizin: Es wird geforscht, ob es sich als Therapeutikum für verschiedene Krankheiten eignet.

Industrie: Aufgrund seiner einzigartigen Struktureigenschaften wird es bei der Entwicklung fortschrittlicher Materialien wie Polymere und Nanomaterialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 5-[4-(Benzyloxy)phenyl]-2-(1-Naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu nachgeschalteten Effekten führt. So kann sie beispielsweise die Aktivität bestimmter Enzyme hemmen, die an Krankheitssignalwegen beteiligt sind, und so therapeutische Wirkungen entfalten. Die genauen molekularen Zielstrukturen und Signalwege sind Gegenstand der laufenden Forschung.

Wirkmechanismus

The mechanism of action of 5-[4-(Benzyloxy)phenyl]-2-(1-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-[(5E)-5-(3,4-Dimethoxybenzyliden)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-Naphthylacetat

- Vanillinacetat

Einzigartigkeit

5-[4-(Benzyloxy)phenyl]-2-(1-Naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin zeichnet sich durch seine einzigartige Kombination von Strukturmerkmalen aus, die ihm besondere chemische und biologische Eigenschaften verleihen.

Eigenschaften

Molekularformel |

C33H26N2O2 |

|---|---|

Molekulargewicht |

482.6 g/mol |

IUPAC-Name |

2-naphthalen-1-yl-5-(4-phenylmethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |

InChI |

InChI=1S/C33H26N2O2/c1-2-9-23(10-3-1)22-36-26-19-17-25(18-20-26)33-35-31(29-14-6-7-16-32(29)37-33)21-30(34-35)28-15-8-12-24-11-4-5-13-27(24)28/h1-20,31,33H,21-22H2 |

InChI-Schlüssel |

RDICATYNFRBIGR-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)OCC7=CC=CC=C7 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11665621.png)

![Dimethyl 5-({[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11665632.png)

![(3Z)-1-[(dibutylamino)methyl]-3-(naphthalen-2-ylimino)-1,3-dihydro-2H-indol-2-one](/img/structure/B11665636.png)

![2-chloro-N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11665639.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11665640.png)

![Anthracen-9-ylmethylene-[1,2,4]triazol-4-yl-amine](/img/structure/B11665643.png)

![ethyl (2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11665652.png)

![N-benzyl-3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11665663.png)

![4-(2-chlorobenzyl)-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]piperazin-1-amine](/img/structure/B11665666.png)

![N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11665672.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11665682.png)

![(5Z)-5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11665687.png)

![3-(3-ethoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665695.png)